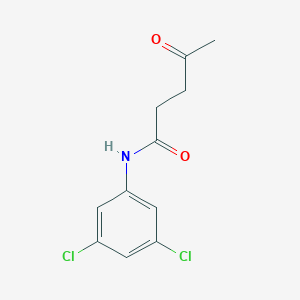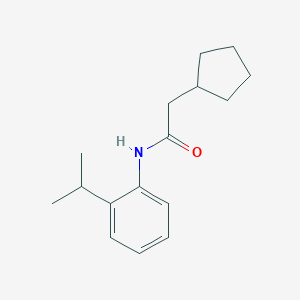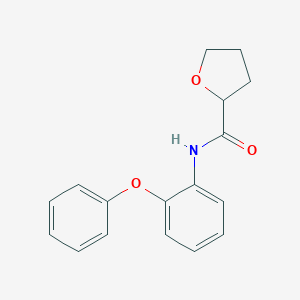
N-(2-phenoxyphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyphenyl)oxolane-2-carboxamide, also known as PHO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHO is a white crystalline solid that is soluble in organic solvents and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyphenyl)oxolane-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been shown to modulate lipid metabolism and glucose homeostasis, which could have implications for the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenoxyphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents, making it easy to work with. However, this compound has some limitations. It is not very stable under acidic conditions, and it can decompose at high temperatures, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-phenoxyphenyl)oxolane-2-carboxamide. One area of interest is the development of this compound-based materials with unique properties, such as self-healing properties or stimuli-responsive behavior. Another area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and metabolic disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and materials science. This compound exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells and possesses a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound-based materials and drugs for various applications.
Métodos De Síntesis
N-(2-phenoxyphenyl)oxolane-2-carboxamide is synthesized through a specific method that involves the reaction of 2-phenoxybenzoic acid with oxalyl chloride in the presence of dimethylformamide. The resulting product is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to obtain this compound. This synthesis method has been optimized to obtain high yields and purity of this compound.
Aplicaciones Científicas De Investigación
N-(2-phenoxyphenyl)oxolane-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N-(2-phenoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C17H17NO3/c19-17(16-11-6-12-20-16)18-14-9-4-5-10-15(14)21-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,18,19) |
Clave InChI |
HFGDXMIULQMCIP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1-hydroxyethyl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308736.png)
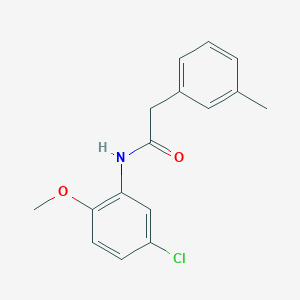

![2-cyclopentyl-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B308740.png)
![N-[4-(diethylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B308742.png)

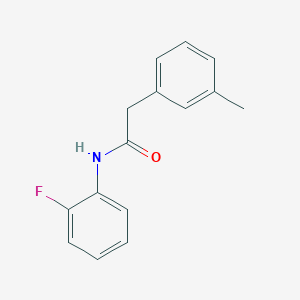
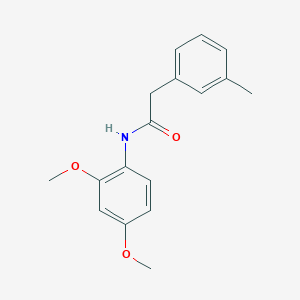

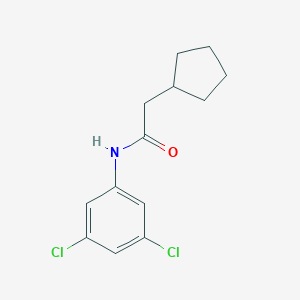
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
